Palmitoylisopropylamide

FAAH inhibition Enzyme kinetics Endocannabinoid system

FAAH researchers often encounter CB receptor-mediated confounding when studying endocannabinoid 'entourage effect.' Palmitoylisopropylamide (PIA; CAS 189939-61-5) is a mixed-type FAAH inhibitor (pI50 4.89) with negligible CB1/CB2 affinity (IC50 >100 µM), enabling clean pharmacological dissection. • Benchmark for SAR studies with quantifiable mixed-type kinetics. • Elevates anandamide without CB receptor bias. • Validated in vivo (intestinal transit model). • Low anti-proliferative artifact vs. AM404/VDM11. ≥98% purity, crystalline solid.

Molecular Formula C19H39NO
Molecular Weight 297.5 g/mol
Cat. No. B016442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitoylisopropylamide
SynonymsN-(1-Methylethyl)-hexadecanamide
Molecular FormulaC19H39NO
Molecular Weight297.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(C)C
InChIInChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)20-18(2)3/h18H,4-17H2,1-3H3,(H,20,21)
InChIKeyTZYVUGCYYQOTQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Palmitoylisopropylamide (PIA): A Selective FAAH Inhibitor for Endocannabinoid System Research [1]


Palmitoylisopropylamide (PIA; CAS 189939-61-5) is a synthetic analog of the endogenous fatty acid amide palmitoylethanolamide (PEA), classified as a fatty acid amide hydrolase (FAAH) inhibitor [1]. It is distinguished by an isopropylamide group in place of the native ethanolamide moiety, resulting in a molecular formula of C19H39NO and a molecular weight of 297.52 g/mol . PIA is primarily utilized in research settings to study the endocannabinoid system and related signaling pathways.

Why Palmitoylisopropylamide (PIA) Is Not Interchangeable with Other PEA Analogs or FAAH Inhibitors


Palmitoylisopropylamide (PIA) cannot be substituted by other palmitoylethanolamide (PEA) analogs or general FAAH inhibitors without altering experimental outcomes. Substitution fails because the specific replacement of the ethanolamide head group with an isopropylamide moiety in PIA creates a unique and quantifiable profile of enzyme inhibition kinetics, cellular uptake properties, and receptor selectivity [1]. These parameters differ markedly from closely related compounds such as R-palmitoyl-(2-methyl)ethanolamide (RP-2ME) and oleoylethanolamide (OEA), making PIA a distinct tool for probing FAAH function and anandamide signaling [2].

Quantitative Differentiation of Palmitoylisopropylamide (PIA) Against Key Comparators


FAAH Inhibition Potency and Kinetics: PIA vs. RP-2ME and OEA

Palmitoylisopropylamide (PIA) inhibits FAAH-mediated [³H]-anandamide (AEA) metabolism with a pI50 of 4.89, exhibiting mixed-type inhibition. This contrasts with the structurally similar analog R-palmitoyl-(2-methyl)ethanolamide (RP-2ME), which acts as a competitive inhibitor with a higher pI50 of 5.39 [1]. PIA's potency is also less than that of oleoylethanolamide (OEA), which has a pI50 of 5.33 and also displays mixed-type inhibition [2].

FAAH inhibition Enzyme kinetics Endocannabinoid system

Selectivity Profile: Minimal Cannabinoid Receptor Binding vs. PEA

Palmitoylisopropylamide (PIA) displays negligible binding affinity for human CB1 and CB2 cannabinoid receptors, with IC50 values >100 µM . This is in contrast to its parent molecule, palmitoylethanolamide (PEA), which has been reported to bind with weak affinity to CB1 (Ki = 23.8 µM) and CB2 (Ki = 13.9 µM) receptors .

CB1/CB2 receptor Receptor selectivity Off-target effects

Cellular Anandamide Uptake Blockade: PIA vs. Palmitoylcyclohexamide

Palmitoylisopropylamide (PIA) exhibits weak blockade of anandamide (AEA) cellular uptake (IC50 ~100 µM) . However, it produces a more pronounced effect on AEA uptake than would be predicted from FAAH inhibition alone. Specifically, both PIA (at 30 and 100 µM) and palmitoylcyclohexamide (at 100 µM) were shown to produce more inhibition of [³H]-AEA uptake than expected from their respective metabolic inhibition [1].

Anandamide transport Cellular uptake Endocannabinoid signaling

Impact on Cell Proliferation: Differential Effects vs. AM404 and VDM11

Palmitoylisopropylamide (PIA) inhibits proliferation of C6 glioma cells, with significant effects observed at a concentration of 30 µM [1]. In contrast, the anandamide transport inhibitors AM404 and VDM11 are far more potent in this assay, with IC50 values of 4.9 µM and 2.7 µM, respectively [2]. This indicates that PIA has a much weaker anti-proliferative effect.

Cell proliferation C6 glioma Cytotoxicity

In Vivo Functional Evidence: PIA Reduces Intestinal Motility as a Selective FAAH Inhibitor

Palmitoylisopropylamide (PIA) was shown to inhibit intestinal motility in an in vivo mouse model, an effect shared with another selective FAAH inhibitor, N-arachidonoylserotonin (AA-5-HT), as well as FAAH substrates like palmitoylethanolamide (PEA), oleamide, and oleoylethanolamide (OEA) [1]. The functional effect confirms its utility as an in vivo probe for FAAH.

In vivo pharmacology Gastrointestinal motility FAAH function

Optimal Research Application Scenarios for Palmitoylisopropylamide (PIA)


Establishing Structure-Activity Relationships (SAR) for FAAH Inhibitors

Palmitoylisopropylamide (PIA) is an essential tool for SAR studies due to its well-characterized mixed-type FAAH inhibition with a pI50 of 4.89 [1]. This quantifiable potency and unique kinetic profile, when compared directly to competitive inhibitors like RP-2ME (pI50 5.39) and other mixed-type inhibitors like OEA (pI50 5.33), provides a critical benchmark for evaluating how modifications to the PEA head group alter enzyme interaction .

Isolating FAAH-Mediated Signaling from Cannabinoid Receptor Activation

Researchers seeking to dissect the non-receptor-mediated 'entourage effect' of fatty acid amides should select PIA. Its negligible binding to CB1 and CB2 receptors (IC50 >100 µM) allows for the elevation of endogenous anandamide and related lipids through FAAH inhibition without confounding downstream signaling via these canonical receptors [1]. This is a key advantage over using PEA itself, which has measurable CB receptor affinity .

In Vivo Studies of FAAH Function in Gastrointestinal Motility

PIA has been validated in an in vivo model of intestinal transit, where it produced a functional effect similar to other FAAH inhibitors [1]. For studies investigating the physiological role of FAAH in the gut, PIA serves as a proven chemical probe. Its demonstrated in vivo activity distinguishes it from FAAH inhibitors that lack validated whole-animal pharmacology data.

Controlled Cell-Based Assays Requiring Minimally Cytotoxic FAAH Inhibition

In long-term cell culture experiments, the choice of inhibitor can be confounded by anti-proliferative or cytotoxic effects. PIA, which requires a relatively high concentration (30 µM) to significantly inhibit C6 glioma cell proliferation, is a more suitable FAAH inhibitor than highly potent compounds like AM404 (IC50 4.9 µM) or VDM11 (IC50 2.7 µM) when minimizing such artifacts is critical [1].

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